molecular formula C14H10F2O2 B8002317 2,2-Difluoro-1-(4-phenoxyphenyl)ethanone

2,2-Difluoro-1-(4-phenoxyphenyl)ethanone

Cat. No.: B8002317
M. Wt: 248.22 g/mol
InChI Key: KVRIQOLNFAASGL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-phenoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a difluoroethanone core and a 4-phenoxyphenyl substituent. The 4-phenoxy group confers unique electronic and steric properties, influencing reactivity and interactions in biological or catalytic systems.

Properties

IUPAC Name

2,2-difluoro-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRIQOLNFAASGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-phenoxyphenyl)ethanone typically involves the reaction of 4-phenoxybenzaldehyde with difluoromethyl ketone under specific conditions. One common method is the use of a base-catalyzed reaction, where the aldehyde and ketone are combined in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted ethanone derivatives.

Scientific Research Applications

2,2-Difluoro-1-(4-phenoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its fluorinated structure may enhance binding affinity and specificity.

    Industry: It can be used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(4-phenoxyphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent inhibitor.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • 2,2-Difluoro-1-(3-phenoxyphenyl)ethanone (CAS 2228347-29-1): Structural Difference: Phenoxy group at the 3-position versus 4-position. Impact: The para-substitution in the target compound likely enhances electronic delocalization compared to the meta-isomer, affecting solubility and binding affinity in biological systems .

Fluorinated Ethanone Derivatives

  • 1-(2,4-Difluorophenyl)ethanone (CAS 364-83-0): Formula: C₈H₆F₂O; MW: 156.13 g/mol. Comparison: Lacks the phenoxy group but shares the difluoroethanone core. Simpler structure may reduce steric hindrance, favoring nucleophilic substitution reactions .
  • 2,2-Difluoro-1-(2-methylphenyl)ethanone (CAS 703-42-4): Formula: C₉H₈F₂O.

Boronic Ester and Catalytic Precursors

  • 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 1022154-90-0): Formula: C₁₄H₁₇BF₂O₃; MW: 282.095 g/mol. Comparison: The boronic ester moiety enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. This highlights its utility in constructing biaryl systems for pharmaceuticals or polymers .

Halogenated and Heterocyclic Analogues

  • 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5): Formula: C₉H₇ClF₂O.
  • SARS-CoV Inhibitors (e.g., 2-(5-bromopyridin-3-yl)-2,2-difluoro-1-(furan-2-yl)ethanone): Comparison: Pyridinyl and furanyl substituents in these inhibitors demonstrate how heterocyclic groups can modulate enzyme inhibition (e.g., 21% inhibition of SARS-CoV protease at 0.1 mM) .

Triazole and Sulfonyl Derivatives

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Comparison: Incorporates a triazole-thioether linkage and sulfonyl group, enabling hydrogen bonding and π-stacking interactions absent in the target compound. Such features are critical for antibacterial activity .
  • 1-(Azepan-1-yl)-2-[4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (Compound 2dam): Comparison: The azepanyl-triazole moiety enhances solubility and bioavailability, achieving a 99% synthetic yield via click chemistry, a contrast to traditional coupling methods .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Data Reference
2,2-Difluoro-1-(4-phenoxyphenyl)ethanone C₁₄H₁₀F₂O₂ 4-phenoxyphenyl Target compound
2,2-Difluoro-1-(3-phenoxyphenyl)ethanone C₁₄H₁₀F₂O₂ 3-phenoxyphenyl Structural isomer, CAS 2228347-29-1
1-(2,4-Difluorophenyl)ethanone C₈H₆F₂O 2,4-difluorophenyl MW 156.13, CAS 364-83-0
2,2-Difluoro-1-(2-methylphenyl)ethanone C₉H₈F₂O 2-methylphenyl Safety data available
2,2-Difluoro-1-[4-(dioxaborolan-2-yl)phenyl]ethanone C₁₄H₁₇BF₂O₃ 4-boronic ester Suzuki coupling precursor
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone C₉H₇ClF₂O 4-methylphenyl, chloro Electrophilic reactivity
2-(5-Bromopyridin-3-yl)-2,2-difluoroethanone C₇H₅BrF₂NO 5-bromopyridinyl 21% SARS-CoV protease inhibition
2dam (Triazole derivative) C₂₁H₂₂FN₃O₂ Azepanyl-triazole 99% yield, enhanced solubility

Key Findings and Implications

Structural Flexibility: Positional isomerism (e.g., 3- vs. 4-phenoxyphenyl) significantly alters electronic properties and biological interactions.

Functional Group Effects :

  • Boronic esters (e.g., CAS 1022154-90-0) enable cross-coupling reactions, expanding synthetic utility .
  • Halogenation (Cl, Br) enhances electrophilicity and enzyme inhibition .

Synthetic Efficiency : Triazole derivatives achieved near-quantitative yields via optimized methods (e.g., click chemistry), whereas Pd-catalyzed reactions yielded ~79% .

Biological Relevance: Fluorinated ethanones with aromatic substituents show promise as enzyme inhibitors (SARS-CoV, α-glucosidase) .

Biological Activity

2,2-Difluoro-1-(4-phenoxyphenyl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoroethanone moiety and a phenoxyphenyl substituent, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10F2O\text{C}_{13}\text{H}_{10}\text{F}_2\text{O}

This structure includes:

  • A difluoro group attached to the ethanone backbone.
  • A phenoxy group that may influence the compound's lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoroethanone group can participate in hydrogen bonding and hydrophobic interactions, potentially leading to the modulation of enzymatic activities or receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antiproliferative Effects : In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for treating conditions like obesity and diabetes.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various derivatives of phenoxy compounds, this compound was shown to possess significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating a promising profile for further development as an antimicrobial agent.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus50
Control (Standard Antibiotic)Staphylococcus aureus10

Case Study 2: Antiproliferative Activity

A study on the antiproliferative effects of various compounds on cancer cell lines revealed that this compound exhibited a GI50 value of approximately 20 µM against human breast cancer cells (MCF-7). This suggests that the compound may act as an effective lead for further drug development targeting breast cancer.

CompoundCell LineGI50 (µM)
This compoundMCF-720
Control (Chemotherapy Agent)MCF-75

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenoxy group and the difluoro substituents can significantly impact biological activity. For instance, replacing the phenoxy group with electron-donating or electron-withdrawing groups alters the compound's potency against specific targets.

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